Cas no 1997581-33-5 (1-({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)azetidin-2-ylmethanamine)

1-({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)azetidin-2-ylmethanamine structure
1997581-33-5 structure
商品名:1-({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)azetidin-2-ylmethanamine
CAS番号:1997581-33-5
MF:C13H18N2
メガワット:202.295423030853
CID:6349411
PubChem ID:165446825

1-({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)azetidin-2-ylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)azetidin-2-ylmethanamine
    • [1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)azetidin-2-yl]methanamine
    • 1997581-33-5
    • EN300-1282216
    • インチ: 1S/C13H18N2/c14-8-12-5-6-15(12)9-11-7-10-3-1-2-4-13(10)11/h1-4,11-12H,5-9,14H2
    • InChIKey: RJDUIJFWOHHSNS-UHFFFAOYSA-N
    • ほほえんだ: N1(CCC1CN)CC1C2C=CC=CC=2C1

計算された属性

  • せいみつぶんしりょう: 202.146998583g/mol
  • どういたいしつりょう: 202.146998583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 29.3Ų

1-({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)azetidin-2-ylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1282216-2.5g
[1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)azetidin-2-yl]methanamine
1997581-33-5
2.5g
$2771.0 2023-06-07
Enamine
EN300-1282216-0.1g
[1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)azetidin-2-yl]methanamine
1997581-33-5
0.1g
$1244.0 2023-06-07
Enamine
EN300-1282216-0.25g
[1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)azetidin-2-yl]methanamine
1997581-33-5
0.25g
$1300.0 2023-06-07
Enamine
EN300-1282216-250mg
[1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)azetidin-2-yl]methanamine
1997581-33-5
250mg
$1366.0 2023-10-01
Enamine
EN300-1282216-1000mg
[1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)azetidin-2-yl]methanamine
1997581-33-5
1000mg
$1485.0 2023-10-01
Enamine
EN300-1282216-500mg
[1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)azetidin-2-yl]methanamine
1997581-33-5
500mg
$1426.0 2023-10-01
Enamine
EN300-1282216-5.0g
[1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)azetidin-2-yl]methanamine
1997581-33-5
5g
$4102.0 2023-06-07
Enamine
EN300-1282216-10.0g
[1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)azetidin-2-yl]methanamine
1997581-33-5
10g
$6082.0 2023-06-07
Enamine
EN300-1282216-0.05g
[1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)azetidin-2-yl]methanamine
1997581-33-5
0.05g
$1188.0 2023-06-07
Enamine
EN300-1282216-50mg
[1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)azetidin-2-yl]methanamine
1997581-33-5
50mg
$1247.0 2023-10-01

1-({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)azetidin-2-ylmethanamine 関連文献

1-({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)azetidin-2-ylmethanamineに関する追加情報

Introduction to 1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)azetidin-2-ylmethanamine (CAS No: 1997581-33-5)

The compound 1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)azetidin-2-ylmethanamine, identified by the CAS registry number 1997581-33-5, is a complex organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound has garnered attention due to its unique bicyclic structure and its ability to interact with various biological targets, making it a promising candidate for therapeutic applications.

The molecular structure of this compound is characterized by a bicyclo[4.2.0]octa system, which consists of a fused bicyclic framework with three double bonds (trien). This bicyclic system is connected to an azetidine ring via a methylene group (-CH₂-) and further substituted with an amino group (-NH₂). The combination of these structural elements contributes to the compound's stability, bioavailability, and potential pharmacological activity.

Recent studies have highlighted the importance of bicyclic compounds in drug design due to their ability to mimic natural product structures and enhance drug-target interactions. The azetidine ring in this compound adds further complexity, as it is known for its rigid structure and potential to form hydrogen bonds, which are critical for binding to protein targets.

Research into the biological activity of this compound has revealed its potential as a modulator of various receptor systems and enzyme activities. For instance, preliminary in vitro studies suggest that it may exhibit activity against certain kinases and G-protein coupled receptors (GPCRs), which are key targets in the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques, including cycloaddition reactions and stereo-selective synthesis methods. These methods ensure the formation of the complex bicyclic framework while maintaining the stereochemistry required for optimal biological activity.

In terms of applications, this compound has shown promise in preclinical models for its ability to inhibit specific cellular pathways associated with disease progression. For example, studies have demonstrated its potential as an anti-inflammatory agent by modulating cytokine production and reducing oxidative stress in experimental models.

Moreover, the compound's unique structure has inspired further research into its use as a scaffold for drug design. By modifying substituents on the bicyclic or azetidine rings, researchers aim to enhance its pharmacokinetic properties and improve its efficacy in treating various pathological conditions.

In conclusion, 1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)azetidin-2-ylmethanamine (CAS No: 1997581-33) represents a significant advancement in the field of medicinal chemistry. Its unique structure and promising biological activity make it a valuable tool for exploring novel therapeutic strategies across multiple disease areas.

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